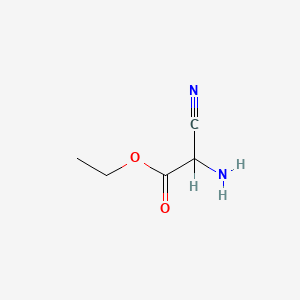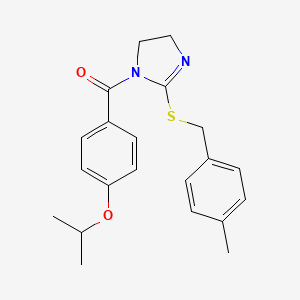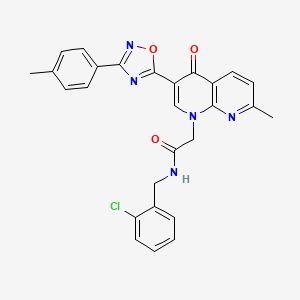![molecular formula C19H22N4OS B2478340 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidin CAS No. 315685-76-8](/img/structure/B2478340.png)
4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine is a complex organic compound characterized by its unique structure, which includes a thienopyrimidine core and a piperazine ring substituted with a methoxyphenyl group
Wissenschaftliche Forschungsanwendungen
1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the interaction of the compound with α1-ARs can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . The lipophilicity of the compound, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the α1-ARs. By binding to these receptors, the compound can modulate their activity, leading to changes at the cellular level. This can potentially influence the treatment of various neurological conditions .
Biochemische Analyse
Biochemical Properties
4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes . The interaction between 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine and alpha1-adrenergic receptors is characterized by high affinity binding, which can modulate receptor activity and influence downstream signaling pathways.
Cellular Effects
The effects of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affect various cellular functions such as muscle contraction and neurotransmitter release . Additionally, 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to alpha1-adrenergic receptors with high affinity, leading to receptor activation or inhibition depending on the context . This binding interaction can result in the activation of downstream signaling cascades, such as the phospholipase C pathway, which generates second messengers like inositol trisphosphate and diacylglycerol. These second messengers play crucial roles in regulating cellular processes, including gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure to the compound may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions for accurate assessment of its effects.
Dosage Effects in Animal Models
The effects of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and influencing cellular processes . At higher doses, the compound may induce toxic or adverse effects, such as receptor desensitization or off-target interactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the formation of the thienopyrimidine core. One common method involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with 2-methoxyphenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Shares the thienopyrimidine core but lacks the piperazine and methoxyphenyl groups.
1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine: Contains a similar thienopyrimidine core but with different substituents.
Uniqueness
1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-13-14(2)25-19-17(13)18(20-12-21-19)23-10-8-22(9-11-23)15-6-4-5-7-16(15)24-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXZTDVJNMMTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2478258.png)
![N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/new.no-structure.jpg)
![7-(2-methoxyethyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2478260.png)
![6-ethyl-2-[(3-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2478261.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2478265.png)

![(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2478270.png)



![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2478277.png)

